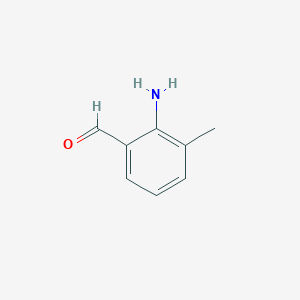

2-Amino-3-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXVKRQZYPIRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84902-24-9 | |

| Record name | 2-amino-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Amino-3-methylbenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-methylbenzaldehyde

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry, the true value of a molecular intermediate is measured by its versatility, reactivity, and the elegance with which it can be integrated into complex synthetic pathways. This compound is a compound that exemplifies these qualities. It is more than just a collection of functional groups on an aromatic scaffold; it is a carefully arranged set of reactive centers, each offering a distinct handle for molecular construction. The ortho-amino group, the reactive aldehyde, and the sterically influencing methyl group work in concert, offering chemists a powerful tool for building molecules of significant interest, particularly in the realms of pharmaceuticals and advanced materials.

This guide is structured not as a simple data sheet, but as a deep dive into the core characteristics of this molecule. We will explore its fundamental properties, understand the "why" behind its reactivity, and outline the practical methodologies for its characterization and use. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding that is both technically robust and practically insightful, enabling them to unlock the full synthetic potential of this valuable intermediate.

Core Molecular Identity and Physicochemical Profile

This compound (CAS No. 84902-24-9) is an aromatic compound possessing a unique substitution pattern that dictates its chemical behavior.[1][2][3] The molecule's architecture, featuring adjacent amino and formyl groups, creates a system ripe for intramolecular interactions and specific reactivity patterns, which are further modulated by the methyl group at the 3-position.

Summary of Physicochemical Data

The fundamental properties of this compound are consolidated below. These values are critical for planning experimental work, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 84902-24-9 | [1][2] |

| Molecular Formula | C₈H₉NO | [1][2][3] |

| Molecular Weight | 135.16 g/mol | [1][2][3] |

| Physical Form | Liquid | |

| Boiling Point | 265.3 ± 28.0 °C (Predicted) | [2] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [2] |

| InChI Key | ONXVKRQZYPIRQJ-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=C(C(=CC=C1)C=O)N | [1][3] |

Solubility Profile

While specific quantitative solubility data is not extensively published, the molecular structure allows for reliable predictions based on fundamental chemical principles.

-

Organic Solvents : The aromatic ring and methyl group impart significant non-polar character. Consequently, this compound is expected to be highly soluble in a wide range of organic solvents, including diethyl ether, dichloromethane (DCM), chloroform, ethyl acetate, and toluene.[4]

-

Water : Solubility in water is anticipated to be low.[4] Although the amino and aldehyde groups can participate in hydrogen bonding, the hydrophobic nature of the substituted benzene ring is the dominant factor, limiting aqueous solubility.[4]

Spectroscopic Characterization: A Validating Framework

Spectroscopic analysis is the cornerstone of chemical identification and purity verification. For a molecule like this compound, a combination of NMR, IR, and UV-Vis spectroscopy provides an unambiguous structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. Based on analogous structures, the following resonances are predicted (in CDCl₃):

-

~9.8 ppm (singlet, 1H) : This downfield signal is characteristic of the aldehyde proton (-CHO).[5]

-

~6.8-7.4 ppm (multiplet, 3H) : These signals correspond to the protons on the aromatic ring. The exact splitting pattern will depend on the coupling constants between adjacent protons.

-

~6.2 ppm (broad singlet, 2H) : This signal represents the two protons of the primary amino group (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[5]

-

~2.2 ppm (singlet, 3H) : A characteristic singlet for the three protons of the methyl group (-CH₃).[5]

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number and electronic environment of the carbon atoms.

-

~191 ppm : The carbonyl carbon of the aldehyde group.[6]

-

~115-150 ppm : A series of peaks corresponding to the six carbons of the aromatic ring. The carbon attached to the amino group will be more shielded (upfield), while the carbon attached to the aldehyde will be more deshielded (downfield).

-

~17 ppm : The carbon of the methyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

3400-3300 cm⁻¹ : Two distinct sharp bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

-

2850-2750 cm⁻¹ : Two medium bands characteristic of the C-H stretch of the aldehyde group (Fermi doublet).

-

1700-1680 cm⁻¹ : A strong, sharp absorption band due to the C=O stretching of the aromatic aldehyde.

-

1600-1450 cm⁻¹ : Several bands corresponding to the C=C stretching vibrations within the aromatic ring.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. For this compound, the spectrum is expected to show characteristic absorption bands related to the substituted benzene ring. The presence of the amino group (an auxochrome) and the aldehyde group (a chromophore) will cause a bathochromic (red) shift compared to unsubstituted benzene, with expected λ_max values in the range of 235-240 nm and 300-320 nm.[7]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups. Understanding this reactivity is key to its application as a versatile building block.[1]

The Aldehyde Group: A Hub of Reactivity

The aldehyde functionality is a primary site for chemical transformations.[8]

-

Oxidation : Can be easily oxidized to the corresponding 2-amino-3-methylbenzoic acid using mild oxidizing agents.[1][8]

-

Reduction : Readily reduced to 2-amino-3-methylbenzyl alcohol with reducing agents like sodium borohydride (NaBH₄).[1][8]

-

Condensation Reactions : The aldehyde undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental to its use in synthesizing heterocyclic compounds and is a cornerstone of its biological applications.[1]

The Amino Group: Nucleophilicity and Ring Activation

The ortho-amino group significantly influences the molecule's properties.

-

Nucleophilic Reactions : It can act as a nucleophile in reactions such as acylation to form amides or alkylation to form secondary amines.[1]

-

Aromatic Ring Activation : As a strong electron-donating group, the amino group activates the aromatic ring, making it more susceptible to electrophilic substitution reactions.[8]

Synthetic Strategy: The Role of Protecting Groups

Due to the high reactivity of the aldehyde group, it often requires protection during synthetic steps that involve harsh conditions (e.g., strong bases or nucleophiles). Acetal protection, for instance, is a common strategy to temporarily mask the aldehyde while other transformations are carried out on the molecule.[1][9]

Caption: Protecting group strategy for selective synthesis.

Synthetic Methodologies

The synthesis of this compound typically starts from readily available precursors. A common and logical pathway involves the reduction of a nitro group precursor, which is a well-established transformation in organic synthesis.

General Synthetic Workflow

A prevalent method begins with 3-methylbenzaldehyde. The workflow involves protecting the aldehyde, introducing a nitro group at the ortho position, and finally reducing the nitro group to the desired amine.

Caption: Common synthetic route to this compound.

This multi-step process is a classic example of strategic functional group manipulation. The initial protection step is crucial to prevent the aldehyde from being oxidized during the nitration step.[1] The subsequent reduction of the nitro group is a high-yielding and clean reaction, often employing catalytic hydrogenation.[1][10]

Applications in Research and Drug Development

This compound is not an end-product but a critical starting point for high-value molecules.[1]

-

Pharmaceutical Intermediates : It serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Its derivatives have been instrumental in creating prodrugs for antiviral agents like abacavir, which is an inhibitor of HIV-1 reverse transcriptase.[1] It is also used in synthesizing analogs of drugs like Amprenavir.[1]

-

Agrochemicals : The substituted benzaldehyde scaffold is vital in the agrochemical industry. For example, related structures are key intermediates in the synthesis of modern anthranilamide insecticides like Chlorantraniliprole.[8]

-

Heterocyclic Chemistry : The ortho-aminoaldehyde structure is ideal for condensation reactions to form fused heterocyclic systems, such as quinolines and benzodiazepines, which are privileged scaffolds in medicinal chemistry.[8]

-

Dyes and Pigments : The chromophoric nature of the molecule makes it a useful precursor in the synthesis of various dyes.[1]

Experimental Protocol: Synthesis of a Schiff Base

To demonstrate the utility and reactivity of this compound, the following protocol details a standard, self-validating procedure for the synthesis of a Schiff base via condensation with aniline. This reaction is straightforward, high-yielding, and serves as a model for more complex heterocyclic syntheses.

Workflow Diagram

Caption: Experimental workflow for Schiff base synthesis.

Step-by-Step Methodology

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.35 g, 10 mmol) in 30 mL of absolute ethanol.

-

Addition of Reagents : To the stirred solution, add aniline (0.93 g, 10 mmol, 1.0 equivalent).

-

Catalysis : Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.

-

Reflux : Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

-

Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The product will have a different Rf value than the starting materials.

-

Work-up : Once the reaction is complete, allow the flask to cool to room temperature.

-

Isolation : Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. The Schiff base product, being less soluble in water, will precipitate out as a solid.

-

Purification : Collect the solid by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any residual acid and unreacted starting materials.

-

Drying : Dry the purified product under vacuum to yield the final Schiff base. Characterization can then be performed using NMR and IR spectroscopy to confirm its structure.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

GHS Hazards : The compound is classified with the following hazards:

-

Precautionary Measures :

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[11]

-

Handling : Avoid breathing vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from oxidizing agents.

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[11]

-

References

- Smolecule. (2023, August 19). Buy this compound | 84902-24-9.

- Benchchem. 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6.

- ChemicalBook. Benzaldehyde, 2-amino-5-chloro-3-methyl- synthesis.

- ChemicalBook. This compound CAS#: 84902-24-9.

- PubChem. This compound | C8H9NO | CID 14085176.

- Sigma-Aldrich. This compound | 84902-24-9.

- Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- CDH Fine Chemical. material safety data sheet sds/msds.

- Achmem. This compound.

- Google Patents. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.

- Solubility of Things. 3-Methylbenzaldehyde.

- Organic Syntheses. m-AMINOBENZALDEHYDE DIMETHYLACETAL.

- ResearchGate. UV-visible spectra illustrating products formation following 1 h....

Sources

- 1. Buy this compound | 84902-24-9 [smolecule.com]

- 2. This compound CAS#: 84902-24-9 [m.chemicalbook.com]

- 3. This compound | C8H9NO | CID 14085176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzaldehyde, 2-amino-5-chloro-3-methyl- synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | Benchchem [benchchem.com]

- 9. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

- 12. achmem.com [achmem.com]

CAS number 84902-24-9 characterization

An In-Depth Technical Guide to 2-Amino-3-methylbenzaldehyde (CAS 84902-24-9): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound (CAS No. 84902-24-9) is a substituted aromatic aldehyde that has emerged as a valuable and versatile building block in modern organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring an aldehyde, a primary amine, and a methyl group positioned on a benzene ring, provides a rich platform for a diverse range of chemical transformations. The electronic interplay between the electron-donating amino group and the electron-withdrawing aldehyde function dictates its reactivity, making it a key intermediate for the synthesis of pharmaceuticals, dyes, and complex heterocyclic systems.[1][2] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, spectroscopic characterization, synthesis methodologies, and critical applications.

Part 1: Physicochemical and Structural Characterization

The utility of this compound stems from its distinct structural features. The ortho-disposition of the amino and aldehyde groups facilitates intramolecular hydrogen bonding and enables its participation as a bidentate ligand or precursor in cyclization reactions. The adjacent methyl group provides steric influence, which can be leveraged to control regioselectivity in subsequent reactions and enhance the stability of derivatives.[1]

Table 1: Core Properties and Identifiers of this compound

| Property | Value | Source(s) |

| CAS Number | 84902-24-9 | [1][3][4][5][6] |

| Molecular Formula | C₈H₉NO | [1][3][4][5] |

| Molecular Weight | 135.16 g/mol | [1][3][4][5] |

| IUPAC Name | This compound | [1][3][6] |

| Synonyms | Benzaldehyde, 2-amino-3-methyl- | [5][6] |

| SMILES | CC1=C(C(=CC=C1)C=O)N | [1][3] |

| InChI Key | ONXVKRQZYPIRQJ-UHFFFAOYSA-N | [1][3] |

| Predicted Boiling Point | 265.3 ± 28.0 °C | [5] |

| Predicted Density | 1.129 ± 0.06 g/cm³ | [5] |

Part 2: Spectroscopic Analysis for Structural Verification

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the aldehyde proton (-CHO) between δ 9.5-10.5 ppm. The aromatic protons will appear in the δ 6.5-7.5 ppm region, with their splitting pattern revealing the substitution on the ring. A singlet for the methyl group (-CH₃) will be observed in the upfield region, typically around δ 2.0-2.5 ppm. The amino group (-NH₂) protons often present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-

¹³C NMR: The carbon spectrum will corroborate the structure, with a characteristic signal for the aldehyde carbonyl carbon downfield (δ 190-200 ppm). Aromatic carbons will resonate between δ 110-150 ppm, and the methyl carbon will appear upfield around δ 15-25 ppm.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines a standard procedure for sample preparation and analysis, ensuring reproducible and high-quality data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube securely and gently invert several times to ensure a homogenous solution.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity, which is crucial for achieving high resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum using a pulse angle of 90 degrees.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative ratio of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound will be characterized by the following absorption bands:

-

N-H Stretch: Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1700 cm⁻¹. Conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent amino group may shift this peak to a lower frequency.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 135, corresponding to the molecular weight. Key fragmentation pathways would involve the loss of the aldehyde proton (M-1) or the entire formyl group (M-29), providing further structural confirmation.

Part 3: Strategic Synthesis Methodologies

The synthesis of this compound can be approached through both classical and modern synthetic routes, each with distinct advantages.

Classical Synthesis: Reduction of a Nitro Precursor

A common and reliable method begins with a commercially available nitro-substituted benzaldehyde. The core of this strategy is the selective reduction of the nitro group to a primary amine without affecting the aldehyde functionality.[1]

Caption: Classical synthesis workflow for this compound.

Experimental Protocol: Synthesis via Nitro Reduction

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-2-nitrobenzaldehyde (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add iron powder (Fe, ~3 equivalents) followed by the slow, portion-wise addition of concentrated hydrochloric acid (HCl). The reaction is exothermic and may require external cooling to maintain control.

-

Reaction Monitoring: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and filter to remove the iron salts.

-

Carefully neutralize the filtrate with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude this compound using column chromatography on silica gel to obtain the final product with high purity.

Modern Synthetic Approaches

More advanced strategies offer improved efficiency and functional group tolerance. Boron-directed C-H activation is a notable example, where an iridium catalyst installs a boronate ester onto the aromatic ring, which is subsequently converted to the amino group via amination or a Suzuki-Miyaura coupling reaction.[1] These methods are particularly advantageous for creating complex derivatives with high precision.[1]

Part 4: Applications in Drug Development and Synthesis

The true value of this compound lies in its application as a versatile synthon. Its ability to readily form Schiff bases (imines) upon reaction with primary amines is central to its utility in constructing complex molecular frameworks.[1]

Case Study: Antiviral Prodrug Synthesis

The development of prodrugs is a key strategy to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs). Derivatives of this compound have been instrumental in synthesizing prodrugs of Abacavir, a potent inhibitor of HIV-1 reverse transcriptase.[1] In this approach, a Schiff base is formed between the aldehyde and an amine-containing drug, creating a linkage that is stable in circulation but can be hydrolyzed at the target site to release the active drug.

Caption: Prodrug strategy using a Schiff base linkage.

Other Key Applications

-

Asymmetric Synthesis: Chiral acetals derived from this compound have been used as auxiliaries to direct stereoselective nucleophilic additions, achieving high diastereomeric ratios in the synthesis of complex molecules like Amprenavir analogs.[1]

-

Heterocyclic Chemistry: It is a precursor for synthesizing quinolines and other heterocyclic systems, which are common scaffolds in pharmaceuticals.

-

Dyes and Pigments: The chromophoric nature of the molecule makes it a useful intermediate in the production of various colorants.[1]

-

Agrochemicals: Benzaldehyde derivatives are explored for their herbicidal and fungicidal properties, which are often linked to the generation of reactive oxygen species (ROS) that induce oxidative stress in target organisms.[1]

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[3] The signal word is "Warning".[3]

-

Handling Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, typically at 2–8 °C, to prevent degradation via oxidation or polymerization.[5]

Conclusion

This compound (CAS 84902-24-9) is more than a simple chemical intermediate; it is a strategic tool for chemists in both academic and industrial research. Its well-defined reactivity, particularly in the formation of Schiff bases, combined with accessible synthesis routes, makes it an invaluable precursor for a wide array of high-value molecules. From enhancing the delivery of antiviral drugs to enabling complex stereocontrolled reactions, its contributions continue to expand, solidifying its role as a key player in the landscape of modern organic and medicinal chemistry.

References

- 1. Buy this compound | 84902-24-9 [smolecule.com]

- 2. 2-Amino-6-methylbenzaldehyde | 99646-81-8 | Benchchem [benchchem.com]

- 3. americanelements.com [americanelements.com]

- 4. americanelements.com [americanelements.com]

- 5. 84902-24-9 | CAS DataBase [chemicalbook.com]

- 6. This compound | C8H9NO | CID 14085176 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-3-methylbenzaldehyde molecular structure and formula

An In-depth Technical Guide to 2-Amino-3-methylbenzaldehyde: Molecular Structure, Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic aldehyde that serves as a highly versatile and valuable building block in modern organic synthesis. Characterized by a benzene ring featuring an aldehyde, an amino group, and a methyl group in an ortho/meta relationship, this compound possesses a unique electronic and steric profile. The interplay between the electron-donating amino group and the electron-withdrawing aldehyde functionality makes it a reactive and strategic precursor for a wide array of complex molecules.[1][2] Its utility is most pronounced in the fields of medicinal chemistry and materials science, where it functions as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthetic methodologies, chemical reactivity, and key applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzaldehyde core with an amino (-NH₂) group at position 2 and a methyl (-CH₃) group at position 3. The ortho-amino group acts as a strong activating group, increasing the electron density of the aromatic ring, while the aldehyde group (-CHO) is a moderately deactivating, meta-directing group. This substitution pattern governs the molecule's reactivity in electrophilic aromatic substitution and its utility in forming heterocyclic systems. The methyl group provides steric influence that can modulate the reactivity of the adjacent functional groups.[1]

Table 1: Core Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 84902-24-9 | [1][3] |

| Molecular Formula | C₈H₉NO | [1][3] |

| Molecular Weight | 135.16 g/mol | [1][3] |

| Physical Form | Liquid | [4] |

| InChI | InChI=1S/C8H9NO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,9H2,1H3 | [1][3] |

| InChI Key | ONXVKRQZYPIRQJ-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC1=C(C(=CC=C1)C=O)N | [1][3] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere | [5] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common and instructive strategy begins with 3-methylbenzaldehyde, which involves protection of the highly reactive aldehyde group, followed by regioselective nitration and subsequent reduction of the nitro group. This multi-step process highlights key principles of protecting group chemistry and electrophilic aromatic substitution.

Experimental Protocol: Synthesis via Protection-Nitration-Reduction Pathway

This protocol is a representative methodology based on established organic chemistry principles.

Step 1: Protection of the Aldehyde Group (Acetal Formation)

-

Rationale: The aldehyde group is highly susceptible to oxidation and other side reactions under nitrating conditions. Protection as a cyclic acetal (e.g., using ethylene glycol) renders it inert to these conditions.[1]

-

To a solution of 3-methylbenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

-

Reflux the mixture until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acetal, 2-(m-tolyl)-1,3-dioxolane.

Step 2: Nitration of the Protected Intermediate

-

Rationale: The protected acetal group and the methyl group are both ortho-, para-directing. Nitration is directed to the ortho position relative to the methyl group (position 2) due to steric hindrance and electronic activation.

-

Cool the protected acetal from Step 1 in an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 5°C.

-

Stir the mixture at 0-5°C for 1-2 hours after the addition is complete.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-nitro-3-methylphenyl)-1,3-dioxolane.

Step 3: Reduction of the Nitro Group

-

Rationale: The nitro group is selectively reduced to a primary amine. Common reducing agents include catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). Catalytic hydrogenation is often preferred for its clean reaction profile.[1]

-

Dissolve the nitro-intermediate from Step 2 in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate to obtain the amino-intermediate, 2-(2-amino-3-methylphenyl)-1,3-dioxolane.

Step 4: Deprotection of the Aldehyde (Acetal Hydrolysis)

-

Rationale: The acetal protecting group is removed under acidic conditions to regenerate the aldehyde functionality.

-

Dissolve the amino-intermediate from Step 3 in a mixture of acetone and water.

-

Add a catalytic amount of dilute hydrochloric acid.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a mild base (e.g., sodium bicarbonate).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain pure this compound.

Caption: Synthetic pathway from 3-methylbenzaldehyde.

Chemical Reactivity and Derivatization

The dual functionality of this compound makes it a versatile substrate for various chemical transformations.

-

Reactions of the Aldehyde Group: The aldehyde is a primary site for nucleophilic addition. It can be oxidized to the corresponding carboxylic acid (2-amino-3-methylbenzoic acid) using mild oxidizing agents or reduced to a primary alcohol (2-amino-3-methylbenzyl alcohol) with reducing agents like sodium borohydride.[1][2] Critically, it undergoes condensation reactions with primary amines to form Schiff bases (imines), a reaction fundamental to the synthesis of many heterocyclic compounds and bioactive molecules.[1]

-

Reactions of the Amino Group: The nucleophilic amino group can participate in acylation reactions with acyl chlorides or anhydrides to form amides, or in alkylation reactions.[1] Its presence activates the aromatic ring, facilitating further electrophilic substitution, although the position of substitution is influenced by both the amino and methyl groups.

Caption: Key reactions of this compound.

Applications in Research and Drug Development

The structural framework of this compound is a privileged scaffold in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: It is a crucial precursor in the synthesis of a variety of pharmaceutical agents. Its derivatives have been investigated for significant biological activities.

-

Antiviral Agents: Derivatives are used in the synthesis of prodrugs for abacavir, an inhibitor of HIV-1 reverse transcriptase.[1] It is also used to create chiral acetals that facilitate the synthesis of analogs of Amprenavir, another HIV protease inhibitor.[1]

-

CNS Agents: The condensation of 2-amino-substituted benzaldehydes with 2-aminobenzamide is a key step in synthesizing the quinazolinone core, a scaffold found in compounds with sedative, hypnotic, and anticonvulsant properties.[6]

-

Antibacterial Agents: The compound itself and Schiff bases derived from it have been studied for their potential antibacterial properties.[1]

-

-

Agrochemicals: The benzaldehyde scaffold is explored in agrochemical research, with derivatives showing potential as plant growth regulators and herbicidal agents.[1] The amino and methyl substitutions can be fine-tuned to enhance selectivity and potency.[1]

-

Dyes and Pigments: Due to its chromophoric properties stemming from the conjugated aromatic system with an amino group, it serves as a starting material for various dyes and pigments.[1]

Table 2: Summary of Key Applications

| Application Area | Specific Use | Resulting Compound Class | Reference(s) |

| Pharmaceuticals | Synthesis of HIV protease inhibitor analogs (e.g., Abacavir, Amprenavir) | Prodrugs, Chiral Auxiliaries | [1] |

| Synthesis of CNS-active compounds | Quinazolinones | [6] | |

| Development of novel antibacterial agents | Schiff Bases, Heterocycles | [1] | |

| Agrochemicals | Development of selective herbicides and plant growth regulators | Substituted Benzaldehyde Derivatives | [1] |

| Materials Science | Precursor for organic colorants | Azo Dyes, Pigments | [1] |

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate safety precautions. It is classified as an irritant.

-

GHS Hazard Classification:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[7][8]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7] Keep away from heat, sparks, and open flames.[8]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move to fresh air.[7] Seek medical attention if irritation persists.

-

-

Storage:

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, offering a gateway to a vast chemical space of functional molecules. Its unique combination of reactive functional groups allows for straightforward derivatization and the construction of complex molecular architectures. From life-saving antiviral drugs to novel agrochemicals and materials, its applications continue to expand. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

References

-

This compound | C8H9NO | CID 14085176 - PubChem. National Center for Biotechnology Information. [Link]

-

2-Amino-3-ethyl-5-methylbenzaldehyde | C10H13NO | CID 142432217 - PubChem. National Center for Biotechnology Information. [Link]

-

material safety data sheet sds/msds - Kasturi Aromatics. Kasturi Aromatics. [Link]

-

Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (2023). National Institutes of Health (NIH). [Link]

- US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents. (2018).

Sources

- 1. Buy this compound | 84902-24-9 [smolecule.com]

- 2. 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | Benchchem [benchchem.com]

- 3. This compound | C8H9NO | CID 14085176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 84902-24-9 [sigmaaldrich.com]

- 5. achmem.com [achmem.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Navigating the Isomeric Maze: A Technical Guide to the IUPAC Nomenclature of C8H9NO Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C8H9NO represents a fascinating landscape of structural isomerism, giving rise to a multitude of aromatic compounds with diverse chemical properties and biological activities. Accurate and unambiguous naming of these isomers is paramount for clear communication in research, development, and regulatory affairs. This guide provides an in-depth exploration of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the key aromatic isomers of C8H9NO, offering a systematic approach to their identification and naming.

The Challenge of Isomerism in C8H9NO

Aromatic compounds with the formula C8H9NO can be broadly categorized based on the functional groups present and their arrangement on the benzene ring and its substituents. The primary functional groups encountered are amides, ketones, and amines, often in combination with alkyl or hydroxyl groups. The subtle differences in the placement of these groups lead to significant variations in the compounds' physical and chemical characteristics. Understanding the principles of IUPAC nomenclature is therefore essential for differentiating these closely related structures.

Prioritizing Functional Groups: The Cornerstone of IUPAC Nomenclature

The IUPAC system provides a set of rules to establish a clear hierarchy among functional groups, which dictates the principal functional group and, consequently, the base name of the molecule. For the C8H9NO isomers, the primary functional groups to consider are amides and ketones.

According to IUPAC guidelines, amides generally take precedence over ketones and amines in determining the principal functional group. This hierarchy is crucial when a molecule contains multiple functional groups.

Key Aromatic Isomers of C8H9NO and Their IUPAC Nomenclature

Below is a detailed examination of the principal aromatic isomers of C8H9NO, complete with their IUPAC names, structures, and a discussion of the logic behind their naming.

Amide Isomers

Amides are a prominent class of C8H9NO isomers. Their nomenclature depends on the nature of the acyl group and the substituents on the nitrogen atom.

-

N-Phenylacetamide (Acetanilide) : In this isomer, an acetyl group (CH3CO-) is attached to the nitrogen atom of an aniline molecule. The IUPAC name is N-phenylacetamide.[1][2][3] The "N-" indicates that the phenyl group is a substituent on the nitrogen atom of the acetamide parent molecule.

-

Structure:

-

-

2-Phenylacetamide : Here, a phenyl group is attached to the second carbon of the acetamide molecule. Its IUPAC name is 2-phenylacetamide.[4][5]

-

Structure:

-

-

N-Methylbenzamide : This isomer consists of a benzoyl group (C6H5CO-) attached to a methylamino group. The IUPAC name is N-methylbenzamide.[6][7][8] The "N-" signifies that the methyl group is a substituent on the nitrogen atom of the benzamide parent molecule.

-

Structure:

-

-

N-Benzylformamide : In this case, a formyl group (HCO-) is attached to a benzylamine molecule. The IUPAC name is N-benzylformamide.[9][10][11][12][13]

-

Structure:

-

-

N-Methyl-N-phenylformamide : This isomer has both a methyl and a phenyl group attached to the nitrogen atom of a formamide molecule. The IUPAC name is N-methyl-N-phenylformamide.[14]

-

Structure:

-

Ketone Isomers

When the primary functional group is a ketone, the position of the amino group on the aromatic ring is the key determinant of the IUPAC name.

-

Aminophenylethanone Isomers : These isomers are derivatives of acetophenone (1-phenylethanone) with an amino group at different positions on the phenyl ring.

-

1-(2-Aminophenyl)ethanone (o-Aminoacetophenone) : The amino group is at the ortho (position 2) of the phenyl ring. Its IUPAC name is 1-(2-aminophenyl)ethanone.[15]

-

Structure:

/ | |--NH2 \ / C6H4

-

-

1-(3-Aminophenyl)ethanone (m-Aminoacetophenone) : The amino group is at the meta (position 3) of the phenyl ring. The IUPAC name is 1-(3-aminophenyl)ethanone.[16][17][18][19][20]

-

Structure:

/ | | \ /--NH2 C6H4 ```

-

-

1-(4-Aminophenyl)ethanone (p-Aminoacetophenone) : The amino group is at the para (position 4) of the phenyl ring. The IUPAC name is 1-(4-aminophenyl)ethanone.[21][22][23][24][25]

-

Structure:

/ | | \ / C6H4 | NH2 ```

-

-

-

2-Amino-1-phenylethanone (Phenacylamine) : In this isomer, the amino group is on the carbon adjacent to the carbonyl group. The IUPAC name is 2-amino-1-phenylethanone.[26][27][28][29]

-

Structure:

-

Summary of Key Isomers and Properties

IUPAC Name Common Name/Synonym Structure Key Features N-Phenylacetamide Acetanilide O=C(C)Nc1ccccc1 Amide with phenyl group on nitrogen. 2-Phenylacetamide - O=C(N)Cc1ccccc1 Amide with phenyl group on the α-carbon. N-Methylbenzamide - O=C(NC)c1ccccc1 Amide with methyl group on nitrogen. N-Benzylformamide - O=CNCc1ccccc1 Formamide with a benzyl group on nitrogen. N-Methyl-N-phenylformamide - O=CN(C)c1ccccc1 Formamide with both methyl and phenyl groups on nitrogen. 1-(2-Aminophenyl)ethanone o-Aminoacetophenone O=C(C)c1ccccc1N Ketone with an amino group at the ortho position. 1-(3-Aminophenyl)ethanone m-Aminoacetophenone O=C(C)c1cccc(N)c1 Ketone with an amino group at the meta position. 1-(4-Aminophenyl)ethanone p-Aminoacetophenone O=C(C)c1ccc(N)cc1 Ketone with an amino group at the para position. 2-Amino-1-phenylethanone Phenacylamine O=C(c1ccccc1)CN Ketone with an amino group on the α-carbon.

Logical Relationships in IUPAC Nomenclature

The following diagram illustrates the decision-making process for naming the C8H9NO aromatic isomers based on their functional groups and substituent positions.

Sources

- 1. Acetanilide - Wikipedia [en.wikipedia.org]

- 2. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N-phenyl- [webbook.nist.gov]

- 4. Phenylacetamides | Fisher Scientific [fishersci.ca]

- 5. 2-Phenylacetamide | 103-81-1 [chemicalbook.com]

- 6. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Benzamide, N-methyl- [webbook.nist.gov]

- 9. N-Benzylformamide | C8H9NO | CID 80654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pschemicals.com [pschemicals.com]

- 11. N-benzyl formamide NaSCN | C9H9N2NaOS | CID 131731936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-benzyl-formamide benzylamine | C15H18N2O | CID 20318570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-Benzylformamide [webbook.nist.gov]

- 14. N-METHYL-N-PHENYLFORMAMIDE | CAS 93-61-8 [matrix-fine-chemicals.com]

- 15. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 3-Aminoacetophenone [webbook.nist.gov]

- 18. 3-Aminoacetophenone [webbook.nist.gov]

- 19. chemeo.com [chemeo.com]

- 20. 99-03-6|1-(3-Aminophenyl)ethanone|BLD Pharm [bldpharm.com]

- 21. CAS RN 99-92-3 | Fisher Scientific [fishersci.com]

- 22. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Acetophenone, 4'-amino- [webbook.nist.gov]

- 24. CAS 99-92-3: Ethanone, 1-(4-aminophenyl)- | CymitQuimica [cymitquimica.com]

- 25. 4'-Aminoacetophenone Hydrochloride | C8H10ClNO | CID 23333831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Phenacylamine | C8H9NO | CID 11952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Ethanone, 2-amino-1-phenyl- [webbook.nist.gov]

- 28. Ethanone, 2-amino-1-phenyl- [webbook.nist.gov]

- 29. pharmaffiliates.com [pharmaffiliates.com]

solubility and stability of 2-Amino-3-methylbenzaldehyde

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-3-methylbenzaldehyde

Abstract

This compound (C₈H₉NO) is a versatile aromatic compound featuring both a reactive aldehyde and a nucleophilic amino group.[1] This unique bifunctionality makes it a valuable starting material and intermediate in the synthesis of pharmaceuticals, dyes, and complex organic molecules.[1][2] However, the very reactivity that makes this molecule useful also presents significant challenges regarding its solubility and stability. Understanding these characteristics is paramount for researchers in process development, formulation science, and medicinal chemistry to ensure reproducible results, optimize reaction conditions, and develop stable formulations. This guide provides a comprehensive analysis of the solubility profile and chemical stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its characterization.

Physicochemical Characteristics

A foundational understanding of a molecule's intrinsic properties is essential before exploring its behavior in solution. This compound is a substituted aromatic aldehyde with the following key properties.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 84902-24-9 | [1] |

| Physical Form | Liquid | |

| SMILES | CC1=C(C(=CC=C1)C=O)N | [3] |

The structure combines a moderately non-polar toluene backbone with two polar functional groups: a hydrogen-bond-donating amino group and a hydrogen-bond-accepting aldehyde group. This amphiphilic nature dictates its solubility, making it poorly soluble in water but generally soluble in organic solvents.[4]

Solubility Profile: A Dichotomy of Polarity

The solubility of this compound is governed by the interplay between its hydrophobic benzene ring and the hydrophilic amino and aldehyde functionalities. While specific quantitative data for this compound is not extensively published, a robust solubility profile can be predicted based on its structure and data from analogous compounds like 2-amino-3-methylbenzoic acid.[5]

Theoretical Considerations & Solvent Selection

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amino and aldehyde groups, facilitating solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents can act as hydrogen bond acceptors for the amino group, leading to good solubility. Acetone is often an excellent solvent for similar structures.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The aromatic, non-polar nature of the core structure suggests solubility in these solvents through van der Waals interactions. However, the polar functional groups may limit miscibility with highly non-polar solvents like hexane.[4]

-

Aqueous Systems: Due to the dominant hydrophobic character of the benzene ring, solubility in water is expected to be very low.[4]

Predicted Solubility Ranking

Based on the analysis of 2-amino-3-methylbenzoic acid, a similar compound, the solubility of this compound is predicted to follow this general trend at room temperature[5]: Acetone > Ethyl Acetate > Acetonitrile > Methanol > Ethanol > Toluene > Hexane

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

This protocol provides a reliable method for quantitatively determining the solubility of this compound in various solvents. The causality behind this choice is its status as a gold-standard, equilibrium-based method that yields thermodynamically accurate solubility data.

Principle: An excess of the solute is agitated in a solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated supernatant is then filtered, diluted, and analyzed by a suitable quantitative method, such as UV-Vis spectrophotometry or HPLC-UV.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to several sealed vials, each containing a known volume (e.g., 5.0 mL) of a selected solvent (e.g., methanol, acetone, toluene). An "excess" ensures solid/liquid phase is visible after equilibration.

-

Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate for a period sufficient to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the bath for at least 4 hours to allow undissolved material to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm chemically compatible syringe filter (e.g., PTFE for organic solvents) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Record the exact mass of the filtered supernatant.

-

Dilute the sample to a suitable concentration with the same solvent.

-

Analyze the concentration of this compound using a validated HPLC-UV method (see Section 4). A pre-established calibration curve is required for this step.

-

-

Calculation: The solubility (S) is calculated in mg/mL using the formula: S = (Concentration from HPLC × Dilution Factor × Volume of flask) / Volume of supernatant sampled

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical parameter for its storage, handling, and application. Its two functional groups are susceptible to several degradation pathways.

Primary Degradation Pathways

-

Oxidation: The aldehyde group is highly susceptible to oxidation, especially when exposed to air (autoxidation) or oxidizing agents. This reaction converts the aldehyde to the corresponding carboxylic acid, 2-amino-3-methylbenzoic acid.[1][2] This is often the most common degradation pathway for benzaldehydes.

-

Schiff Base Formation: The aldehyde can react with the amino group of another molecule (intermolecularly) or with other primary/secondary amines present in the system to form an imine, also known as a Schiff base.[1] This can lead to dimerization or polymerization, resulting in discoloration and impurity formation.

-

Photodegradation: Aromatic aldehydes and amines are often sensitive to light, which can catalyze oxidation or other radical-mediated reactions. Therefore, the compound should be stored in a dark place.[6]

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and developing stability-indicating analytical methods.

Principle: The compound is subjected to harsh chemical and physical conditions (acid, base, oxidation, heat, light) to accelerate its degradation. The resulting mixtures are then analyzed to identify and quantify the parent compound and any new impurities.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 80°C for 4 hours.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 80°C for 4 hours.

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Heat a vial of the stock solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

-

Control: Keep a vial of the stock solution protected from light at 4°C.

-

-

Sample Quenching & Analysis:

-

After the specified time, cool the samples to room temperature.

-

Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

-

Dilute all samples, including the control, to an appropriate concentration for analysis.

-

Analyze all samples by a stability-indicating HPLC-UV/MS method (see Section 4).

-

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). Mass spectrometry (MS) is invaluable here for identifying the mass of the degradants, helping to elucidate their structures.

Analytical Methodologies for Quantification

Accurate quantification is the bedrock of any solubility or stability study. The selection of an analytical method depends on the required sensitivity, selectivity, and available instrumentation.[7]

| Method | Principle | Selectivity | Sensitivity | Throughput |

| HPLC-UV | Separation via liquid chromatography, detection by UV absorbance.[8] | Moderate | µg/mL to ng/mL | High |

| LC-MS/MS | Separation via LC, detection by mass-to-charge ratio.[7] | Very High | ng/mL to pg/mL | Medium |

| GC-MS | Separation of volatile compounds/derivatives via gas chromatography, detection by mass.[9] | High | ng/mL | Medium |

For most applications, Reverse-Phase HPLC with UV detection (RP-HPLC-UV) offers the best balance of performance, cost, and reliability. A C18 column is typically effective. An LC-MS method is superior for identifying unknown degradants in stability studies.

Caption: General experimental workflow for analysis of this compound.

Conclusion and Recommendations

This compound is a molecule of significant synthetic utility, whose effective use hinges on a thorough understanding of its solubility and stability.

-

Solubility: The compound exhibits poor aqueous solubility but is readily soluble in a range of common organic solvents, particularly polar aprotic solvents like acetone. For purification and reaction setup, a solvent system of intermediate polarity is recommended.

-

Stability: The primary liability is the aldehyde functional group, which is prone to oxidation to a carboxylic acid. To ensure stability, This compound should be stored at a low temperature (2-8°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light. [6]

The protocols and insights provided in this guide equip researchers, scientists, and drug development professionals with the necessary tools to confidently handle, formulate, and analyze this valuable chemical intermediate, ensuring the integrity and success of their scientific endeavors.

References

-

PubChem. This compound | C8H9NO | CID 14085176. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Available from: [Link]

-

National Institutes of Health (NIH). This compound | C8H9NO | CID 14085176 - PubChem. Available from: [Link]

-

PubChem. 2-Amino-4-chloro-3-methylbenzaldehyde | C8H8ClNO | CID 89253215. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate... Available from: [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available from: [Link]

-

Alphalyse. Instrumentation & methods - Top-of-the-line setup. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Available from: [Link]

-

Semantic Scholar. Studies of the catabolic pathway of degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45: removal of the amino group from 2-aminomuconic semialdehyde. Available from: [Link]

-

Eawag-BBD. 2-Aminobenzoate Degradation Pathway. University of Minnesota. Available from: [Link]

-

PubMed Central (PMC). Bacterial degradation of monocyclic aromatic amines. National Library of Medicine. Available from: [Link]

-

Pharmacy 180. Drug degradation pathways - Pharmaceutical. Available from: [Link]

-

ResearchGate. Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Available from: [Link]

-

Solubility of Things. 3-Methylbenzaldehyde. Available from: [Link]

-

Nanjing Tech University. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15-323.15 K. Available from: [Link]

Sources

- 1. Buy this compound | 84902-24-9 [smolecule.com]

- 2. 2-Amino-5-chloro-3-methylbenzaldehyde | 151446-29-6 | Benchchem [benchchem.com]

- 3. This compound | C8H9NO | CID 14085176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. achmem.com [achmem.com]

- 7. benchchem.com [benchchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. env.go.jp [env.go.jp]

Spectroscopic Unveiling of 2-Amino-3-methylbenzaldehyde: A Technical Guide

This guide provides an in-depth analysis of the spectral data for 2-Amino-3-methylbenzaldehyde (C₈H₉NO), a key aromatic building block in the synthesis of pharmaceuticals and other fine chemicals. Understanding its spectroscopic signature is paramount for researchers in drug development and organic synthesis for reaction monitoring, quality control, and structural confirmation. Due to the limited availability of published experimental spectra, this guide integrates experimental mass spectrometry data with high-quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, contextualized with experimental data from closely related isomers to ensure a robust and reliable interpretation.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a benzene ring substituted with an aldehyde, an amino group, and a methyl group in a 1,2,3-arrangement—give rise to a distinct spectroscopic fingerprint. Each analytical technique provides a unique piece of the structural puzzle.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_CHO [label="C", pos="2.6,1.5!"]; O_CHO [label="O", pos="3.5,2.2!"]; H_CHO [label="H", pos="2.9,0.7!"]; N_NH2 [label="N", pos="-2.6,1.5!"]; H1_NH2 [label="H", pos="-3.5,1.2!"]; H2_NH2 [label="H", pos="-3.5,1.8!"]; C_CH3 [label="C", pos="-2.6,-1.5!"]; H1_CH3 [label="H", pos="-3.5,-1.2!"]; H2_CH3 [label="H", pos="-3.5,-1.8!"]; H3_CH3 [label="H", pos="-3.0,-2.2!"]; H4 [label="H", pos="0,-2.5!"]; H5 [label="H", pos="2.2,-1.25!"]; H6 [label="H", pos="2.2,1.25!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CHO; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C2 -- N_NH2; N_NH2 -- H1_NH2; N_NH2 -- H2_NH2; C3 -- C_CH3; C_CH3 -- H1_CH3; C_CH3 -- H2_CH3; C_CH3 -- H3_CH3; C4 -- H4; C5 -- H5; C6 -- H6; }

Caption: Molecular Structure of this compound.Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, the electron ionization (EI) mass spectrum is characterized by a distinct molecular ion peak and several key fragment ions.

Experimental Data: Gas Chromatography-Mass Spectrometry (GC-MS)

The experimental GC-MS data for this compound is available through the PubChem database.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 135 | 100 | [M]⁺ (Molecular Ion) |

| 134 | 95 | [M-H]⁺ |

| 106 | 50 | [M-CHO]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum is dominated by the molecular ion peak [M]⁺ at m/z 135, which corresponds to the molecular weight of the compound (135.16 g/mol ).[1] A prominent peak at m/z 134 is attributed to the loss of a hydrogen atom, likely from the aldehyde or amino group, forming a stable cation. The fragment at m/z 106 results from the characteristic loss of the formyl radical (CHO), a common fragmentation pathway for benzaldehydes. The peak at m/z 77 corresponds to the phenyl cation, indicating the fragmentation of the substituted benzene ring.

M [label="[C₈H₉NO]⁺˙\nm/z = 135", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H [label="[C₈H₈NO]⁺\nm/z = 134"]; M_minus_CHO [label="[C₇H₈N]⁺\nm/z = 106"]; Phenyl [label="[C₆H₅]⁺\nm/z = 77"];

M -> M_minus_H [label="- H˙"]; M -> M_minus_CHO [label="- CHO˙"]; M_minus_CHO -> Phenyl [label="- HCN, -CH₃"]; }

Caption: Proposed Mass Fragmentation Pathway of this compound.Experimental Protocol: GC-MS

A standard protocol for acquiring a GC-MS spectrum of a thermally stable, volatile compound like this compound would involve:

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to ensure rapid vaporization.

-

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and polarities.

-

Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (N-H), aldehyde (C=O and C-H), and aromatic (C=C and C-H) groups.

Predicted IR Data

The following table presents the predicted characteristic IR absorption bands for this compound. These predictions are based on well-established correlation tables and comparison with the experimental spectra of similar molecules.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl |

| 2850-2750 | C-H stretch (Fermi doublet) | Aldehyde |

| 1700-1680 | C=O stretch | Aldehyde |

| 1620-1580 | N-H bend | Primary Amine |

| 1600-1450 | C=C stretch | Aromatic |

| 850-750 | C-H bend (out-of-plane) | Aromatic (substituted) |

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups. The two bands in the 3450-3300 cm⁻¹ region are characteristic of the symmetric and asymmetric N-H stretching of a primary amine. The strong absorption around 1700-1680 cm⁻¹ is indicative of the C=O stretching of the aldehyde. The presence of the aldehyde is further confirmed by the characteristic C-H stretching bands (a Fermi doublet) between 2850 cm⁻¹ and 2750 cm⁻¹. Aromatic C-H and C=C stretching vibrations are expected in their usual regions. The out-of-plane C-H bending bands in the fingerprint region can provide further information about the substitution pattern of the aromatic ring. For comparison, the experimental IR spectrum of 3-methylbenzaldehyde shows a strong C=O stretch at 1697 cm⁻¹ and aldehyde C-H stretches around 2900 cm⁻¹ and 2700 cm⁻¹.[2]

Experimental Protocol: FTIR Spectroscopy

A typical procedure for obtaining an FTIR spectrum of a solid sample like this compound is:

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum. The instrument's software will automatically subtract the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | Singlet | 1H | Aldehyde H |

| ~7.30 | Doublet | 1H | Aromatic H |

| ~7.15 | Triplet | 1H | Aromatic H |

| ~6.70 | Doublet | 1H | Aromatic H |

| ~4.50 | Broad Singlet | 2H | NH₂ |

| ~2.20 | Singlet | 3H | CH₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aldehyde proton is the most deshielded, appearing as a sharp singlet around 9.85 ppm. The three aromatic protons will appear as a set of coupled multiplets in the aromatic region (6.5-7.5 ppm). The amino protons typically appear as a broad singlet around 4.50 ppm, and their chemical shift can be concentration and solvent dependent. The methyl protons will give a sharp singlet at approximately 2.20 ppm. For comparison, the experimental ¹H NMR spectrum of 2-aminobenzaldehyde shows the aldehyde proton at ~9.85 ppm and the amino protons as a broad signal around 6.12 ppm.[3] The experimental spectrum of 3-methylbenzaldehyde shows the aldehyde proton at 9.95 ppm and the methyl protons at 2.39 ppm.[4][5]

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ is as follows:

| Chemical Shift (ppm) | Assignment |

| ~192 | C=O (Aldehyde) |

| ~150 | C-NH₂ |

| ~138 | C-CH₃ |

| ~135 | Aromatic CH |

| ~125 | Aromatic C-CHO |

| ~120 | Aromatic CH |

| ~118 | Aromatic CH |

| ~18 | CH₃ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The aldehyde carbonyl carbon is the most downfield signal, appearing around 192 ppm. The aromatic carbons attached to the amino and aldehyde groups are also significantly deshielded. The remaining aromatic carbons will appear in the 118-138 ppm range. The methyl carbon will be the most upfield signal, at approximately 18 ppm. The experimental ¹³C NMR spectrum of 3-methylbenzaldehyde shows the aldehyde carbon at 192.47 ppm and the methyl carbon at 21.12 ppm, which aligns with the predicted values.[4]

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra is:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of TMS as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon atoms, simplifying the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic features of this compound. By combining experimental mass spectrometry data with robustly predicted NMR and IR spectra, and drawing comparisons with related isomers, a detailed and reliable structural characterization is achieved. This information is invaluable for scientists and researchers working with this compound, enabling confident identification and quality assessment in various applications.

References

reactivity profile of 2-Amino-3-methylbenzaldehyde's functional groups

An In-depth Technical Guide to the Reactivity Profile of 2-Amino-3-methylbenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Its unique structural arrangement, featuring a nucleophilic primary amino group positioned ortho to an electrophilic aldehyde, governs a rich and diverse reactivity profile. The presence of a methyl group at the 3-position introduces additional steric and electronic influences that modulate the behavior of these adjacent functionalities. This technical guide provides an in-depth exploration of the reactivity of this compound, focusing on the individual transformations of the aldehyde and amino moieties and, most critically, the synergistic reactions that leverage their proximity. We will dissect key reaction mechanisms, provide field-proven experimental protocols, and offer insights into the causal factors behind synthetic strategies, empowering researchers in drug development and fine chemical synthesis to effectively utilize this versatile building block.

Introduction: Structural Features and Synthetic Potential

This compound, a substituted aromatic aldehyde, possesses a compelling molecular architecture for synthetic chemists. The core of its reactivity lies in the interplay between three key features:

-

The Aldehyde Group (-CHO): An electrophilic center, susceptible to nucleophilic attack, and a participant in a wide array of condensation reactions. It is the primary site for transformations such as oxidation, reduction, and carbon-carbon bond formation.[1][2]

-

The Amino Group (-NH₂): A nucleophilic primary amine that readily engages in reactions with electrophiles. Its position ortho to the aldehyde is the defining characteristic of the molecule, enabling powerful intramolecular cyclization pathways.[2]

-

The Methyl Group (-CH₃): Located at the 3-position, this group exerts both a steric and electronic influence. Its steric bulk can hinder the approach of reagents to the adjacent amino and aldehyde groups, while its electron-donating nature can modulate the reactivity of the aromatic ring.[1]

This guide will systematically explore these features, moving from the independent reactivity of each functional group to the complex, synergistic transformations that make this molecule a valuable precursor for heterocyclic synthesis, particularly for quinoline derivatives.[3][4]

Figure 1: Structure of this compound.

Reactivity of the Aldehyde Functional Group